L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,5-difluoro-
Description
This compound is a fluorinated, tert-butoxycarbonyl (BOC)-protected derivative of L-phenylalanine. The BOC group [(1,1-dimethylethoxy)carbonyl] protects the amino group, while fluorine atoms are substituted at the 2 and 5 positions of the phenyl ring. Its primary application lies in peptide synthesis, where the BOC group is acid-labile, enabling selective deprotection using trifluoroacetic acid (TFA) .
Properties
IUPAC Name |
(2S)-3-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSZJZJRRBKIDS-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180838 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,5-difluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261165-16-6 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,5-difluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261165-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,5-difluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,5-difluoro- typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl groupThe reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,5-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthesis and Preparation
The synthesis of L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,5-difluoro- typically involves protecting the amino group of L-phenylalanine with a BOC group and introducing fluorine atoms using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions. This compound is primarily utilized in peptide synthesis due to its stability and reactivity.
Chemistry
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,5-difluoro- is extensively used in organic chemistry for:
- Peptide Synthesis : The BOC group allows for selective reactions during peptide formation.
- Fluorinated Compounds : The introduction of fluorine enhances the compound's properties, making it valuable in synthesizing fluorinated peptides.
Biology
In biological research, this compound serves as a substrate for enzymes involved in peptide bond formation. Its unique structure can influence protein folding and stability due to the presence of fluorine atoms.
Medicine
The therapeutic potential of L-Phenylalanine derivatives is under investigation for:
- Drug Development : Its structure may enhance bioavailability and efficacy in pharmaceutical formulations.
- Therapeutic Applications : Studies are exploring its role in treating conditions such as pain management through its interaction with opioid receptors.
Industry
In industrial applications, L-Phenylalanine derivatives are used in:
- Pharmaceutical Manufacturing : As intermediates in producing various drugs.
- Fine Chemicals Production : Utilized in synthesizing specialty chemicals due to its reactivity.
Table 1: Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Chemistry | Peptide synthesis | Enhanced stability and selectivity due to BOC protection. |
| Biology | Protein studies | Fluorination affects protein interactions and stability. |
| Medicine | Drug development | Potential for improved therapeutic efficacy in pain management. |
| Industry | Pharmaceutical intermediates | Key role in producing complex organic molecules. |
Case Study: Drug Development
Research has indicated that L-Phenylalanine derivatives can act as dual-action compounds targeting multiple pathways in pain management. For instance, studies have shown that modifications to the phenylalanine structure can enhance binding affinity to opioid receptors while minimizing side effects associated with traditional opioids.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,5-difluoro- involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, influencing the formation of peptide bonds. Additionally, the presence of fluorine atoms can enhance the compound’s stability and bioavailability by affecting its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Key Structural Features :
- Protecting group : BOC (acid-labile).
- Fluorine positions : 2 and 5 on the phenyl ring.
- Stereochemistry : L-configuration (biologically relevant for peptide synthesis).
Comparison with D-Phenylalanine, N-[(1,1-Dimethylethoxy)carbonyl]-2,5-difluoro-
- Structural Difference : Stereochemistry (D vs. L configuration).
- Impact: The D-isomer is rarely used in standard peptide synthesis due to enzymes’ preference for L-amino acids. However, it may serve in niche applications, such as creating protease-resistant peptides .
Comparison with L-Phenylalanine, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-
- Structural Differences :
- Functional Implications :
- Deprotection : Fmoc requires piperidine (basic conditions), whereas BOC requires TFA (acidic conditions). This distinction dictates compatibility with other protecting groups in multi-step syntheses.
- Fluorine effects : The 3,5-substitution pattern in the Fmoc analog may alter ring polarity and steric hindrance compared to 2,5-difluoro, influencing peptide folding and receptor interactions .
Data Table 1: Molecular Properties
Comparison with Non-Fluorinated BOC-Protected Phenylalanine
- Structural Difference : Absence of fluorine atoms.
- Impact: Fluorination increases electronegativity and hydrophobicity, which can enhance metabolic stability and membrane permeability in therapeutic peptides. Non-fluorinated analogs are less synthetically complex but lack these tailored properties.
Comparison with Other Halogen-Substituted BOC-Phenylalanines
- Example : Chloro- or bromo-substituted BOC-phenylalanines.
- Impact : Fluorine’s small atomic radius and high electronegativity minimize steric disruption while strongly influencing electronic properties, making it preferable for fine-tuning peptide-receptor interactions compared to bulkier halogens.
Biological Activity
Overview
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,5-difluoro- is a derivative of the amino acid phenylalanine, modified with a tert-butoxycarbonyl (BOC) protecting group and two fluorine atoms at the 2 and 5 positions on the phenyl ring. This compound is primarily utilized in peptide synthesis and organic chemistry applications due to its unique structural properties. Its biological activity has garnered attention in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C₁₄H₁₈F₂N₁O₄
- Molecular Mass : 283.30 g/mol
- CAS Number : 261165-16-6
- Structural Characteristics :
- Contains fluorine substituents which may enhance stability and bioavailability.
- The BOC group allows for selective reactions in peptide synthesis.
The biological activity of L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,5-difluoro- involves its interaction with various molecular targets and pathways:
- Enzymatic Interactions : Acts as a substrate for enzymes involved in peptide bond formation.
- Influence on Protein Structure : The presence of fluorine can impact the compound's interaction with biological membranes and proteins, potentially altering protein folding and stability.
- Therapeutic Potential : Investigated for its role in drug development due to its unique properties that may enhance therapeutic efficacy.
Case Study: Secondary Metabolite Production
A notable study investigated the effects of L-Phenylalanine on secondary metabolite production in the marine-derived fungus Trichoderma erinaceum. The study revealed:
- Cultures supplemented with L-Phenylalanine produced a higher diversity of aromatic compounds compared to controls.
- Compounds isolated from treated cultures exhibited cytotoxic activities against various cancer cell lines, including MDA-MB-435 and A549 cells .
Table 1: Cytotoxic Activity of Compounds Derived from Trichoderma erinaceum
| Compound | Cell Line | Cytotoxic Activity |
|---|---|---|
| Trichoderolides A-F | MDA-MB-435 | Positive |
| Trichoderolides A-F | A549 | Positive |
| Harziandione A | MDA-MB-435 | Positive |
| Cyclonerodiols A & B | A549 | Positive |
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,5-difluoro- typically involves:
- Protection of Amino Group : Using tert-butoxycarbonyl (BOC) to protect the amino group of L-phenylalanine.
- Fluorination : Employing fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce fluorine atoms at specified positions on the phenyl ring.
Applications in Research and Industry
L-Phenylalanine derivatives have several applications:
- Peptide Synthesis : Used as building blocks for synthesizing peptides with specific functional properties.
- Biological Research : Employed in studies focusing on protein structure and function.
- Pharmaceutical Development : Investigated for potential therapeutic properties in treating various diseases.
Comparison with Similar Compounds
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,5-difluoro- can be compared with other phenylalanine derivatives:
| Compound Name | Unique Features |
|---|---|
| L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(1,1-dimethylethyl) | Different substituent position affecting reactivity |
| L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,5-difluoro- | Variation in fluorination pattern |
Q & A
What are the optimal synthetic routes and reaction conditions for preparing L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,5-difluoro-?
Level: Basic
Answer:
The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to L-phenylalanine, followed by fluorination at the 2- and 5-positions of the aromatic ring. A common approach is to use diethylaminosulfur trifluoride (DAST) or other fluorinating agents under anhydrous conditions. For Boc protection, L-phenylalanine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., dichloromethane) with a base like triethylamine to maintain pH >8 . Critical parameters include temperature control (0–25°C) and exclusion of moisture to prevent side reactions. Post-synthesis, purification via column chromatography or recrystallization is essential to isolate the product.
How do the 2,5-difluoro substitutions influence the compound’s conformational stability and reactivity in peptide synthesis?
Level: Advanced
Answer:
The electron-withdrawing nature of fluorine atoms alters the electronic environment of the phenyl ring, reducing electron density and potentially increasing resistance to electrophilic aromatic substitution. This can stabilize the aromatic system during coupling reactions, as seen in fluorinated amino acid derivatives used in peptide synthesis . However, steric effects from fluorine may hinder access to reactive sites, requiring optimization of coupling agents (e.g., HATU vs. DCC) and reaction times. Computational studies (DFT) or NMR analysis (e.g., NMR) can elucidate electronic and steric impacts .
What analytical methodologies are recommended for verifying the structural integrity and purity of this compound?
Level: Basic
Answer:
- NMR Spectroscopy: , , and NMR are critical for confirming substitution patterns and Boc-group integrity. For example, the tert-butyl protons in the Boc group appear as a singlet at ~1.4 ppm in NMR .
- HPLC/MS: Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI or MALDI-TOF) ensure purity (>95%) and molecular weight confirmation.
- X-ray Crystallography: If crystalline, this provides unambiguous structural confirmation, particularly for stereochemistry .
How can researchers resolve contradictory data on the compound’s solubility and stability across different solvents?
Level: Advanced
Answer:
Discrepancies often arise from variations in solvent polarity, temperature, and moisture content. For instance, the Boc group is labile under acidic conditions, so stability in solvents like DMF vs. THF should be tested via accelerated degradation studies (e.g., 40°C/75% RH). Solubility can be assessed using Hansen solubility parameters or COSMO-RS simulations. Experimental validation via dynamic light scattering (DLS) or turbidimetry is recommended .
What role does this compound play in designing fluorinated peptidomimetics or enzyme inhibitors?
Level: Advanced
Answer:
The 2,5-difluoro motif enhances metabolic stability and bioavailability in peptide-based therapeutics by resisting oxidative degradation. For example, fluorinated amino acids are used in protease inhibitors to improve binding affinity through hydrophobic and electrostatic interactions . Researchers should evaluate enzymatic resistance using in vitro assays (e.g., trypsin digestion) and compare with non-fluorinated analogs.
How does the choice of fluorination reagent impact the regioselectivity of difluoro substitution?
Level: Advanced
Answer:
DAST typically favors electrophilic fluorination, but regioselectivity can vary with directing groups. For 2,5-difluoro-L-phenylalanine, meta-directing effects of the Boc group may influence substitution patterns. Alternative reagents like Selectfluor® or Balz-Schiemann reactions (via diazonium intermediates) could provide better control. Reaction monitoring via NMR or LC-MS is critical to optimize yields and selectivity .
What safety protocols are essential when handling fluorinating agents during synthesis?
Level: Basic
Answer:
Fluorinating agents (e.g., DAST) are highly toxic and moisture-sensitive. Key precautions include:
- Use of anhydrous conditions and inert atmosphere (N/Ar).
- Personal protective equipment (PPE): acid-resistant gloves, face shields, and fume hoods.
- Emergency neutralization protocols (e.g., quenching with aqueous NaHCO) .
How can researchers mitigate racemization during Boc protection of L-phenylalanine derivatives?
Level: Advanced
Answer:
Racemization occurs under basic or high-temperature conditions. Mitigation strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
